molecular formula C11H7BrO2 B11860142 2-Bromo-8-methylnaphthalene-1,4-dione CAS No. 79516-52-2

2-Bromo-8-methylnaphthalene-1,4-dione

Cat. No.: B11860142
CAS No.: 79516-52-2
M. Wt: 251.08 g/mol
InChI Key: XCDJNWKQTVIKLX-UHFFFAOYSA-N
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Description

2-Bromo-8-methylnaphthalene-1,4-dione is an organic compound with the molecular formula C₁₁H₇BrO₂ It is a derivative of naphthalene, characterized by the presence of a bromine atom at the 2-position and a methyl group at the 8-position on the naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-8-methylnaphthalene-1,4-dione typically involves the bromination of 8-methylnaphthalene-1,4-dione. One common method is the reaction of 8-methylnaphthalene-1,4-dione with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-8-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-8-methylnaphthalene-1,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-8-methylnaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The bromine atom and the naphthoquinone structure play crucial roles in its reactivity and biological activity. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell death or modulation of cellular pathways, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1,4-naphthoquinone
  • 8-Methylnaphthalene-1,4-dione
  • 2-Methyl-1,4-naphthoquinone (Menadione)

Uniqueness

2-Bromo-8-methylnaphthalene-1,4-dione is unique due to the presence of both a bromine atom and a methyl group on the naphthoquinone structure. This combination imparts distinct chemical and biological properties compared to other similar compounds. For example, the bromine atom enhances its reactivity in substitution reactions, while the methyl group can influence its biological activity and solubility .

Biological Activity

2-Bromo-8-methylnaphthalene-1,4-dione is a compound belonging to the naphthoquinone class, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and potential applications in various fields.

Molecular Formula : C₁₁H₈BrO₂
Molecular Weight : 267.075 g/mol
Structural Features : The compound contains a bromine atom and a methyl group located at specific positions on the naphthalene ring, which influence its chemical reactivity and biological activity.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Properties : Similar compounds have shown promising antimicrobial effects against various pathogens. The presence of the bromine atom is believed to enhance these properties by increasing the compound's reactivity towards microbial targets.
  • Antitumor Activity : Studies have demonstrated that derivatives of naphthoquinones can induce reactive oxygen species (ROS) in cancer cell lines, leading to cytotoxic effects. For instance, a related study indicated that certain naphthoquinone derivatives exhibited significant cytotoxicity against cervical carcinoma (HeLa) and neuroblastoma (SH-SY5Y) cells .
  • Enzyme Inhibition : Naphthoquinones have been studied for their ability to inhibit various enzymes, particularly those involved in DNA replication and repair. This inhibition can lead to increased apoptosis in cancer cells.

Study on Antitumor Activity

One notable study investigated the effects of this compound on cancer cell lines. The MTT assay was employed to assess cell viability, while flow cytometry was used for cell-cycle analysis. The results indicated that treatment with this compound led to an increase in G0/G1-phase cells in HeLa cells and an accumulation of S-phase cells in U2OS and SH-SY5Y cell lines, suggesting its potential as an antitumor agent .

Cell LineTreatment DurationObserved Effect
HeLa24 hoursIncreased G0/G1-phase cells
U2OS48 hoursAccumulation of S-phase cells
SH-SY5Y48 hoursAccumulation of S-phase cells

The mechanism underlying the biological activity of this compound involves its capacity to generate ROS upon interaction with cellular components. This ROS generation leads to oxidative stress, which can trigger apoptosis in susceptible cancer cells. The compound's structure facilitates electron transfer processes that are critical for its biological effects .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds regarding their biological activities:

Compound NameAntimicrobial ActivityAntitumor ActivityEnzyme Inhibition
This compoundYesYesYes
2-MethylnaphthaleneModerateNoNo
2-Bromo-1,4-naphthoquinoneStrongYesYes
1,4-NaphthoquinoneModerateModerateYes

Properties

CAS No.

79516-52-2

Molecular Formula

C11H7BrO2

Molecular Weight

251.08 g/mol

IUPAC Name

2-bromo-8-methylnaphthalene-1,4-dione

InChI

InChI=1S/C11H7BrO2/c1-6-3-2-4-7-9(13)5-8(12)11(14)10(6)7/h2-5H,1H3

InChI Key

XCDJNWKQTVIKLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C=C(C2=O)Br

Origin of Product

United States

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